1,2,3,4,7,8-Hexachlorodibenzofuran

Overview

Description

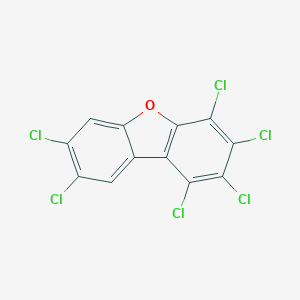

1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF; CAS 70648-26-9) is a polychlorinated dibenzofuran (PCDF) with the molecular formula C₁₂H₂Cl₆O and a molecular weight of 374.86 g/mol. Key physicochemical properties include a high log octanol-water partition coefficient (logPₒw = 7.506), indicating significant lipophilicity, and low aqueous solubility (log₁₀WS = -10.66), which contribute to its affinity for sediment and organic matter . The compound’s vapor pressure (6.07 × 10⁻⁸ mm Hg) suggests it primarily exists in particulate phases in the atmosphere .

Toxicologically, HxCDF is a potent aryl hydrocarbon receptor (AhR) agonist, inducing enzymes like aryl hydrocarbon hydroxylase (AHH) in human lymphoblastoid cells at levels comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . However, minimal risk levels (MRLs) for oral exposure remain undefined due to insufficient acute, intermediate, or chronic toxicity data in humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,7,8-Hexachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of this compound often occurs as an unintentional by-product during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and chlorophenols. These processes involve high-temperature reactions that can lead to the formation of various chlorinated dibenzofurans .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,8-Hexachlorodibenzofuran undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various chlorinated dibenzofuran derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher chlorinated dibenzofurans, while reduction can produce lower chlorinated derivatives .

Scientific Research Applications

Environmental Monitoring and Analysis

Detection in Environmental Samples:

HxCDF is often monitored as part of environmental assessments due to its classification as a persistent organic pollutant (POP). It can be found in various matrices including soil, sediment, and biota. Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for quantifying HxCDF levels in environmental samples. The U.S. Environmental Protection Agency (EPA) has established methods for detecting dioxins and furans, including HxCDF, in contaminated sites .

Case Study: Portland Harbor Superfund Site

At the Portland Harbor Superfund Site in Oregon, HxCDF was identified as one of the contaminants of concern. The EPA's remediation efforts involve monitoring HxCDF levels to assess the effectiveness of cleanup strategies aimed at reducing exposure risks to human health and the environment .

Toxicological Research

Health Risk Assessments:

Research has demonstrated that HxCDF exhibits toxic effects on various biological systems. Studies indicate that exposure can lead to developmental and reproductive toxicity in aquatic organisms and potential carcinogenic effects in humans. Risk assessments often utilize data from chronic exposure studies to evaluate the health impacts associated with consumption of contaminated fish .

Case Study: Baltic Sea Fish

In a comprehensive assessment of dioxins in Baltic Sea fish, HxCDF was highlighted as a significant contaminant affecting fish populations. The study emphasized the need for management strategies to mitigate human exposure through dietary intake of contaminated seafood .

Regulatory Frameworks

Environmental Guidelines:

Regulatory bodies such as the EPA and the World Health Organization (WHO) have established guidelines for acceptable levels of HxCDF in food and environmental samples. These guidelines are crucial for public health protection and are based on toxicological data that inform permissible exposure limits .

Monitoring Programs:

Ongoing monitoring programs are essential for tracking HxCDF levels in various ecosystems. These programs help inform regulatory decisions and public health advisories regarding fish consumption from contaminated waters.

Industrial Applications

Use in Research Laboratories:

HxCDF serves as a reference standard in analytical chemistry for developing new detection methods for dioxins and furans. Certified reference materials containing HxCDF are used to calibrate instruments and validate analytical methods .

Environmental Remediation Technologies:

Research into remediation technologies often incorporates studies on HxCDF to develop strategies for degrading or removing this compound from contaminated environments. Techniques such as bioremediation and advanced oxidation processes are explored to mitigate its impact .

Summary Table of Applications

Mechanism of Action

1,2,3,4,7,8-Hexachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. This leads to the induction of phase I and phase II metabolic pathways, which are responsible for the detoxification and elimination of harmful substances .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Congeners

HxCDF belongs to a group of 10 possible hexachlorodibenzofuran isomers, differing in chlorine substitution patterns. Key isomers include:

- 1,2,3,6,7,8-HxCDF (CAS 57117-44-9): Substitutions at positions 1, 2, 3, 6, 7, and 6.

- 1,2,3,7,8,9-HxCDF (CAS 72918-21-9): Substitutions at positions 1, 2, 3, 7, 8, and 9 .

Key Differences :

- Environmental Prevalence : 1,2,3,4,7,8-HxCDF is less abundant than higher chlorinated congeners like octachlorodibenzofuran (OCDF) but more prevalent than other hexachloro isomers. In the Lower Passaic River, it constituted ~4% of total PCDFs, compared to OCDF (34%) and 1,2,3,4,6,7,8-HpCDF (19%) .

- Toxicity: AHH Induction: 1,2,3,4,7,8-HxCDF, along with 1,2,3,4,6,7-HxCDF, exhibits AHH induction potency comparable to TCDD in human cells . Teratogenicity: In mice, 1,2,3,4,7,8-HxCDF caused hydronephrosis and cleft palate at doses ≥300 μg/kg, with additive effects when combined with 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) .

Comparison with Lower Chlorinated Congeners

- 2,3,7,8-Tetrachlorodibenzofuran (TCDF): Potency: TCDF is ~10-fold less potent than HxCDF in AHH induction .

Degradation and Persistence

- Biotransformation : 1,2,3,4,7,8-HxCDF undergoes reductive debromination in anaerobic environments, facilitated by Dehalococcoides spp., though degradation rates are slower than for lower chlorinated PCDFs .

- Atmospheric Half-Life : Estimated at 14.3 days due to OH radical reactions, but particulate-phase dominance limits degradation .

Environmental and Regulatory Implications

- Antarctic Ecosystems : Trace levels of 1,2,3,4,7,8-HxCDF were detected in Antarctic krill, highlighting its long-range transport via atmospheric and oceanic currents .

Biological Activity

1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which are known for their persistent environmental presence and potential toxic effects on human health and ecosystems. This article explores the biological activity of HxCDF, including its mechanisms of action, toxicological effects, and relevant case studies.

- Chemical Formula : C12H2Cl6O

- Molecular Weight : 320.9 g/mol

- CAS Number : 57653-85-7

HxCDF is characterized by six chlorine atoms attached to a dibenzofuran backbone, which influences its biological activity and toxicity.

Aryl Hydrocarbon Receptor (AhR) Interaction

HxCDF primarily exerts its biological effects through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, HxCDF translocates to the nucleus and activates transcription of various genes involved in xenobiotic metabolism:

- CYP1A1 and CYP1B1 : These cytochrome P450 enzymes are involved in the metabolism of various environmental pollutants.

- Inflammatory Pathways : HxCDF can enhance the conversion of arachidonic acid to prostanoids via cyclooxygenase-2 (COX-2), contributing to inflammatory responses .

Carcinogenicity

Research indicates limited evidence for the carcinogenicity of HxCDF in experimental models. For instance:

- In studies involving mice treated with N-methyl-N-nitro-N'-nitrosoguanidine (MNNG), HxCDF increased the incidence of skin papillomas .

- Long-term exposure in animal models has shown increased incidences of liver tumors when combined with other carcinogens like N-nitrosodiethylamine (NDEA) .

Reproductive and Developmental Toxicity

HxCDF has demonstrated teratogenic effects in animal studies:

- Mice exposed to HxCDF showed developmental abnormalities without maternal toxicity .

- In utero exposure is linked to growth retardation and congenital anomalies in offspring .

Immunotoxicity

HxCDF exposure has been associated with immune system disruption:

- Studies indicate thymic atrophy and altered immune responses in exposed animals .

- The Yusho and Yu-Cheng incidents highlighted increased susceptibility to infections among exposed populations .

Yusho Incident (Japan)

The Yusho incident involved rice oil contaminated with PCDFs, including HxCDF. Health effects observed included:

- Dermatological Issues : Chloracne and hyperpigmentation.

- Neurological Symptoms : Limb numbness and reduced nerve conduction velocities.

- Reproductive Outcomes : Increased rates of congenital anomalies among children born to exposed mothers .

Yu-Cheng Incident (Taiwan)

Similar to Yusho, the Yu-Cheng incident revealed:

- Chronic Health Effects : Chronic respiratory issues and increased cancer risks over time.

- Developmental Delays : Cognitive deficits noted in children exposed in utero .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| AhR Activation | Binds to AhR leading to transcriptional activation of detoxifying enzymes. |

| Carcinogenic Potential | Limited evidence; increases skin papillomas and liver tumors in animal studies. |

| Teratogenic Effects | Developmental abnormalities observed in offspring from exposed mothers. |

| Immunotoxicity | Thymic atrophy and increased susceptibility to infections reported. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1,2,3,4,7,8-hexachlorodibenzofuran in environmental matrices?

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) using a DB-5MS capillary column (60 m × 0.25 mm × 0.25 μm) is the gold standard. Isotope dilution with -labeled internal standards (e.g., -1,2,3,4,7,8-hexaCDF) improves accuracy, particularly for low-concentration samples (e.g., serum or soil extracts). Method validation should include recovery rates (70–120%) and limits of quantification (LOQ) ≤ 0.08 pg/g .

Q. What are the primary environmental sources of 1,2,3,4,7,8-hexaCDF?

This congener is predominantly a byproduct of polychlorinated biphenyl (PCB) manufacturing, where it forms as an impurity during high-temperature processes. Soil contamination near industrial sites often shows elevated levels due to historical PCB use and atmospheric deposition. Its presence in agricultural soils correlates with irrigation using contaminated water .

Q. How is 1,2,3,4,7,8-hexaCDF associated with metabolic syndrome in epidemiological studies?

Analysis of NHANES 1999–2002 data revealed a significant positive association between serum levels of 1,2,3,4,7,8-hexaCDF and metabolic syndrome (OR = 1.8, 95% CI: 1.2–2.7). Subgroup analyses linked it to elevated waist circumference and hypertension. However, longitudinal studies are needed to confirm causality, as confounding factors like coexposure to other POPs may influence outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions between epidemiological associations and toxicological data gaps for 1,2,3,4,7,8-hexaCDF?

While epidemiological studies suggest metabolic effects, the U.S. ATSDR has not established Minimal Risk Levels (MRLs) due to insufficient oral toxicity data in animal models . To address this, researchers should:

- Conduct subchronic rodent studies using doses reflecting human exposure levels (e.g., 0.1–10 μg/kg/day).

- Include endpoints like hepatic CYP1A1 induction and lipid metabolism markers.

- Compare results with structurally related dioxins (e.g., TCDD) to infer mechanistic parallels.

Q. What microbial strategies are effective for degrading 1,2,3,4,7,8-hexaCDF in contaminated environments?

A mixed microbial culture containing Dehalococcoides ethenogenes strain 195 achieves reductive dechlorination under anaerobic conditions, converting 1,2,3,4,7,8-hexaCDF to less chlorinated congeners (e.g., 1,2,3,4-tetraCDF). Optimal conditions include:

- Electron donors: Lactate (10 mM) or hydrogen (0.5 atm).

- Redox potential: −300 mV.

- Co-metabolic enhancers: Vitamin B (50 nM) .

Q. What mechanisms explain the aryl hydrocarbon receptor (AhR)-mediated induction potency of 1,2,3,4,7,8-hexaCDF in human cells?

In human lymphoblastoid cells, 1,2,3,4,7,8-hexaCDF induces aryl hydrocarbon hydroxylase (AHH) activity with potency comparable to TCDD. This is attributed to its planar structure, which allows strong binding to the AhR ligand-binding domain (K ≈ 0.1 nM). However, in vivo murine models show lower induction efficiency, suggesting species-specific differences in AhR signaling pathways .

Q. What analytical challenges arise when quantifying 1,2,3,4,7,8-hexaCDF in complex biological matrices?

Key challenges include:

- Matrix effects : Coextracted lipids in serum require cleanup via gel permeation chromatography (GPC) or sulfuric acid silica columns.

- Isomer interference : Coelution with 1,2,3,6,7,8-hexaCDF can occur; resolution requires GC temperature gradients (e.g., 150°C to 320°C at 3°C/min) .

- Low recoveries : Spike-and-recovery tests with -labeled analogs are critical for validation.

Q. How does atmospheric degradation of 1,2,3,4,7,8-hexaCDF influence its global distribution?

The compound primarily exists in particulate phase due to low vapor pressure (6.07 × 10 mm Hg). Hydroxyl radical (·OH)-mediated degradation in the gas phase is estimated to have a half-life of 2.1 days, but this pathway is minor. Long-range transport occurs via particulate adhesion, leading to deposition in polar regions .

Q. Why are regulatory guidelines for 1,2,3,4,7,8-hexaCDF underdeveloped compared to other dioxin-like compounds?

The ATSDR cites a lack of intermediate- and chronic-duration oral toxicity studies as the basis for not deriving MRLs. Regulatory prioritization is hindered by:

- Limited funding for non-TCDD dioxins.

- Analytical complexity in isolating congener-specific effects. Researchers should advocate for standardized toxicity testing protocols and WHO Toxic Equivalency Factor (TEF) updates .

Properties

IUPAC Name |

1,2,3,4,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBAQIVPKCOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029915 | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-26-9 | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70648-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROBENZOFURAN, 1,2,3,4,7,8- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP4Q20NZGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.